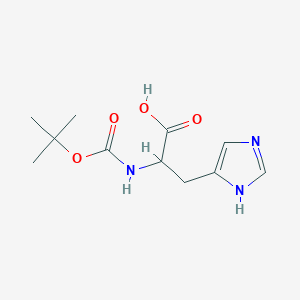
Boc-His-OH
描述
Nα-叔丁氧羰基-D-组氨酸: 是氨基酸D-组氨酸的衍生物,其中氨基被叔丁氧羰基 (Boc) 基团保护。该化合物通常用作肽合成中的构建块,用于引入D-组氨酸残基。Boc基团用作保护基团,可以在特定条件下去除以揭示游离氨基。
准备方法
合成路线和反应条件: Nα-叔丁氧羰基-D-组氨酸的制备通常涉及用叔丁氧羰基保护D-组氨酸的氨基。这可以通过在碱如三乙胺存在下,使D-组氨酸与二叔丁基二碳酸酯 (Boc2O) 反应来实现。反应通常在室温下在二氯甲烷等有机溶剂中进行。 然后通过重结晶或色谱法纯化产物 .
工业生产方法: 在工业环境中,Nα-叔丁氧羰基-D-组氨酸的生产遵循类似的原理,但规模更大。该过程涉及使用自动化反应器和连续流系统以确保一致的质量和产量。 反应条件已优化,以最大程度地减少浪费和能源消耗,符合绿色化学原则 .
化学反应分析
反应类型: Nα-叔丁氧羰基-D-组氨酸会发生多种类型的化学反应,包括:
脱保护: Boc基团可以在酸性条件下除去,例如用三氟乙酸 (TFA) 在二氯甲烷中处理。
偶联反应: 它可以参与肽偶联反应,与其他氨基酸或肽形成肽键。
取代反应: 组氨酸的咪唑环可以与亲电试剂发生取代反应.
常见试剂和条件:
脱保护: 三氟乙酸 (TFA),盐酸 (HCl)。
偶联: 碳二亚胺(例如,EDC,DCC),HOBt和碱如DIPEA。
取代: 卤代烷等亲电试剂.
主要产物:
脱保护: D-组氨酸。
偶联: 含有D-组氨酸残基的肽。
取代: 取代的组氨酸衍生物.
科学研究应用
Nα-叔丁氧羰基-D-组氨酸广泛用于科学研究,特别是在化学、生物学、医学和工业领域:
化学: 它用作肽和蛋白质合成的构建块。
生物学: 它被用于研究酶机制和蛋白质相互作用。
医学: 它被用于开发基于肽的药物和治疗剂。
工业: 它被用于生产用于研究和商业目的的合成肽.
作用机制
Nα-叔丁氧羰基-D-组氨酸的作用机制主要涉及其在肽合成中作为受保护氨基酸的作用。Boc基团在合成过程中保护氨基,防止不必要的副反应。脱保护后,游离氨基可以参与肽键形成。 组氨酸的咪唑环还可以与金属离子和其他生物分子相互作用,影响酶活性和蛋白质功能 .
相似化合物的比较
Nα-叔丁氧羰基-D-组氨酸可以与其他Boc保护的氨基酸进行比较:
Nα-叔丁氧羰基-L-组氨酸: 组氨酸的L-异构体,在肽合成中用途类似,但立体化学不同。
Nα-叔丁氧羰基-D-丙氨酸: 另一种用于肽合成的Boc保护的D-氨基酸。
Nα-叔丁氧羰基-L-丙氨酸: 丙氨酸的L-异构体,用于肽合成.
独特性: Nα-叔丁氧羰基-D-组氨酸由于其D-构型和咪唑环的存在而具有独特性,这赋予了其特定的化学性质和反应性。 D-构型使其在合成具有特定立体化学要求的肽方面很有用 .
属性
IUPAC Name |
3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMLQYFMYHISQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17791-52-5 | |
| Record name | 17791-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the preparation and purification of Boc-His-OH considered challenging?
A1: Most Nα-protected histidines, including this compound (Nα-tert-Butoxycarbonyl-L-histidine), are highly water-soluble. This characteristic makes traditional purification methods, which often rely on solubility differences, difficult to apply effectively. []
Q2: How does the structure of Boc-Lys-OH influence its reactivity with dihydroxyacetone (DHA) compared to free lysine?
A2: Research suggests that the ε-amino group (ε-NH2) of lysine plays a crucial role in the color development observed during DHA-mediated tanning reactions. Interestingly, Boc-Lys-OH exhibits stronger color development with DHA than free lysine under identical conditions. This observation suggests that protecting the α-amino group with the tert-butoxycarbonyl (Boc) group may enhance the reactivity of the ε-NH2 group in lysine with DHA. []
Q3: Can this compound be used to study enzyme activity?
A3: Yes, this compound can be used as a substrate to study the catalytic activity of enzymes like papain. Specifically, this compound serves as the substrate for esterification reactions catalyzed by papain. Researchers can monitor the reaction progress using techniques like proton nuclear magnetic resonance (1H-NMR) to determine product yield and assess enzyme activity. []
Q4: Is there a simple and efficient method for purifying this compound?
A4: Yes, researchers have developed a streamlined approach for purifying Nα-protected histidines like this compound, Z-His-Oh, and Z(OMe)-His-OH. This method utilizes ion-exchange column chromatography, offering a more straightforward alternative to traditional purification techniques. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


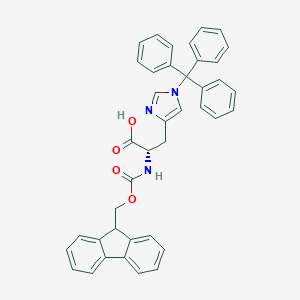
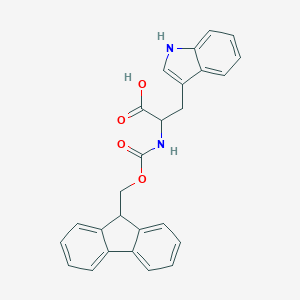
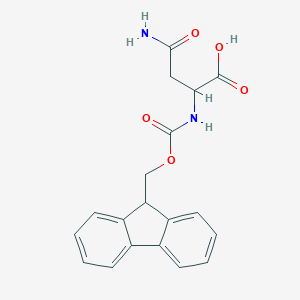

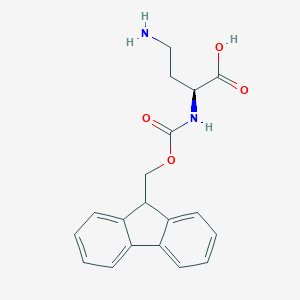

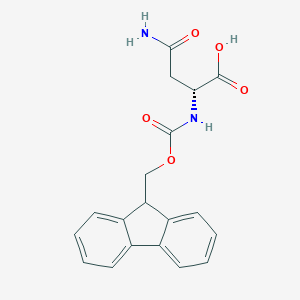
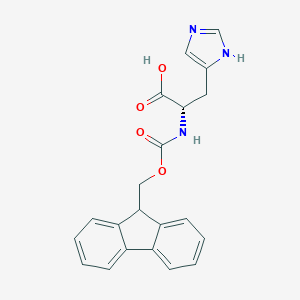

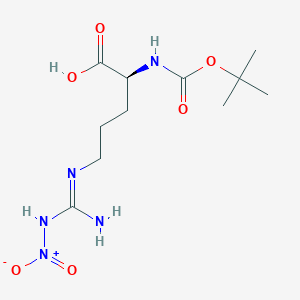
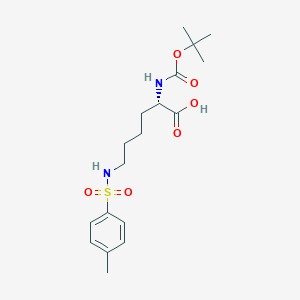
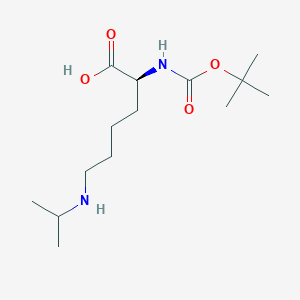
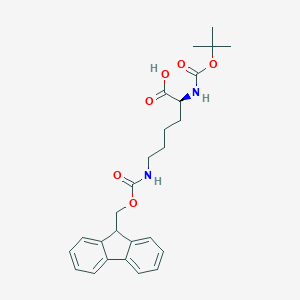
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B557099.png)
